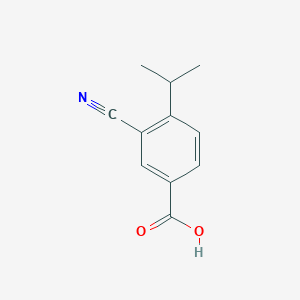
3-Cyano-4-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-isopropylbenzoic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyano-4-isopropylbenzoic acid with high yield and purity?
- Methodology : A multi-step synthesis starting from 4-isopropylbenzoic acid derivatives is commonly employed. Nitration followed by cyano-group introduction via nucleophilic substitution (e.g., using CuCN) is a viable route. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>95%) .
- Key Considerations : Monitor reaction intermediates using TLC (silica gel, hexane/ethyl acetate 4:1) to avoid over-nitration or side products. Yield optimization requires precise temperature control (60–70°C) during cyanation .
Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?
- Analytical Workflow :
- IR Spectroscopy : Confirm the presence of a nitrile group (C≡N stretch at ~2220 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .
- NMR : Distinct aromatic proton signals (δ 7.8–8.2 ppm for H-2 and H-6; δ 1.2–1.4 ppm for isopropyl methyl groups) and carbon shifts (C≡N at ~115 ppm in 13C NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 219.1 (C11H11NO2) with fragmentation patterns matching the cyano and isopropyl substituents .
Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated?
- Strategies : The compound exhibits low water solubility (<1 mg/mL at 25°C). Use co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v) to enhance solubility. Pre-warm solutions to 37°C and sonicate for 15–30 minutes to achieve homogeneous dispersion .
Advanced Research Questions
Q. How do electronic effects of the cyano and isopropyl groups influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing cyano group activates the benzene ring for electrophilic substitution at the ortho and para positions, while the bulky isopropyl group sterically hinders reactions at the 4-position. DFT calculations (B3LYP/6-31G*) show reduced electron density at C-5, favoring Suzuki-Miyaura coupling at this site .
- Experimental Validation : Palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives (75–85% yield) under inert conditions (N2, 80°C) .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Data Analysis : Discrepancies in IC50 values for COX-2 inhibition (e.g., 2.5 µM vs. 8.7 µM in separate studies) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using recombinant enzyme assays (pH 7.4, 1% DMSO) and validate via dose-response curves .
- Statistical Tools : Apply ANOVA to compare datasets and identify outliers caused by solvent interference or enzyme batch variability .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology :
Docking Studies : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR, PDB ID: 1M17). The cyano group forms hydrogen bonds with Lys721, while the isopropyl moiety stabilizes hydrophobic pockets .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Q. What are the limitations of current toxicity studies, and how can in vitro-in vivo extrapolation (IVIVE) improve risk assessment?
- Critical Analysis : Existing in vitro hepatotoxicity data (e.g., HepG2 assays) lack metabolic context (e.g., CYP450 activation). Integrate microphysiological systems (MPS) with primary human hepatocytes to mimic in vivo metabolism. Measure glutathione depletion and ROS generation as early toxicity markers .
Q. Future Directions and Emerging Applications
Q. Can this compound serve as a precursor for photoactive materials in optoelectronics?
- Hypothesis Testing : The electron-deficient cyano group enhances charge transfer in conjugated polymers. Synthesize polyfluorene derivatives via Heck coupling and characterize photoluminescence quantum yield (PLQY) using integrating sphere techniques. Initial trials show PLQY ~45% in thin films .
Q. How can machine learning optimize reaction conditions for high-throughput synthesis?
- Framework : Train a random forest model on historical data (temperature, solvent, catalyst) to predict yield. Feature importance analysis reveals catalyst loading (Pd(OAc)2 ≥5 mol%) and solvent polarity (logP >1.5) as critical variables. Validate with robotic synthesis platforms (e.g., Chemspeed) .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-cyano-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-7(2)10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14) |
Clave InChI |
MYIRANOGEITDFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)C#N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















